molecular formula C₈H₁₂D₈N₄ B1156557 1,4-Piperazinediethylamine-d8

1,4-Piperazinediethylamine-d8

Cat. No.: B1156557
M. Wt: 180.32
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Piperazinediethylamine-d8 is a deuterated derivative of 1,4-piperazinediethylamine (molecular formula: C₈H₂₀N₄; average mass: 172.276), where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium’s distinct spectral properties improve traceability and stability in metabolic research . The compound is commercially available at high purity (≥95%) and is priced at €1,547.00 for 5 mg, reflecting its specialized role in isotopic tracer applications .

Properties

Molecular Formula

C₈H₁₂D₈N₄

Molecular Weight

180.32

Synonyms

1,4-Bis(2-aminoethyl)-1,4-diazacyclohexane-d8;  1,4-Bis(2-aminoethyl)piperazine-d8;  _x000B_N,N’-Bis(2-aminoethyl)piperazine-d8;  [2-[4-(2-Aminoethyl)piperazin-1-yl]ethyl]amine-d8;  1,4-Piperazinediethanamine-d8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1,4-diamine

  • Molecular Formula : C₄H₁₂N₄
  • Molecular Weight : 116.168
  • Key Features :
    • Contains two primary amine groups directly attached to the piperazine ring, increasing its reactivity in crosslinking and pharmaceutical synthesis.
    • Lower molecular weight and higher amine density compared to 1,4-Piperazinediethylamine-d8, making it more suitable for small-molecule drug intermediates (e.g., antifilarial and antiamoebic agents) .
  • Applications: Used in hybrid organic-inorganic frameworks for materials science due to its hydrogen-bonding capability .

1,4-Dimethylpiperazine

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19
  • Key Features: Methyl substituents reduce steric hindrance and enhance hydrophobicity, favoring applications in organotin complexes and non-linear optics .

1,4-Diazepane (Homopiperazine)

  • Molecular Formula : C₅H₁₂N₂
  • Molecular Weight : 100.16
  • Key Features :
    • Seven-membered ring structure (vs. six-membered in piperazine), offering conformational flexibility for antimicrobial and anti-HIV drug design .
    • Hydrophobic properties enhance cellular permeation, differing from the deuterated compound’s role in analytical tracing .

N,N′-Bis(2-hydroxyethyl)piperazine

  • Molecular Formula : C₈H₁₈N₂O₂
  • Applications :
    • Hydroxyl groups enable solubility in aqueous media, contrasting with the ethylamine chains of this compound. Used in buffer systems (e.g., PIPES) and hybrid material synthesis .

Pharmacological and Chemical Property Comparison

Compound Molecular Weight Key Functional Groups Applications Unique Properties
This compound ~180.36 Deuterated ethylamine Isotopic labeling, metabolic stability studies Enhanced stability in NMR/MS; used in phosphodiesterase inhibitor research
Piperazine-1,4-diamine 116.168 Primary amines Pharmaceutical intermediates, hybrid materials High reactivity in crosslinking; forms 3D supramolecular networks
1,4-Dimethylpiperazine 114.19 Methyl groups Organotin complexes, non-linear optics Hydrophobic; Lupetazine derivatives for optical materials
1,4-Diazepane 100.16 Seven-membered ring Antimicrobial, anti-HIV agents Flexible ring structure; enhances cell permeation

Research Findings and Contrasts

  • Deuterium Effects: this compound exhibits slower metabolic degradation than non-deuterated analogs, critical for prolonged tracer studies in pharmacokinetics .
  • Reactivity Differences : Piperazine-1,4-diamine’s primary amines facilitate rapid Schiff base formation, unlike the secondary amines in this compound, which are less reactive in nucleophilic substitutions .
  • Structural Flexibility : 1,4-Diazepane’s seven-membered ring improves binding to dopamine receptors compared to rigid piperazine derivatives, highlighting structural trade-offs in drug design .

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